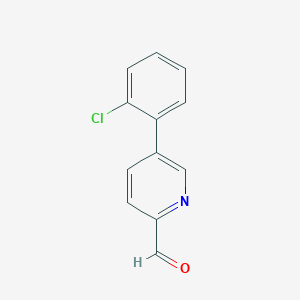

5-(2-Chlorophenyl)picolinaldehyde

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)9-5-6-10(8-15)14-7-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQNOCNKEUYPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Chlorophenyl Picolinaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For 5-(2-Chlorophenyl)picolinaldehyde, two primary strategic disconnections are considered: the carbon-carbon bond between the pyridine (B92270) ring and the 2-chlorophenyl group, and the functional group transformation of the aldehyde.

C-C Bond Disconnection: This approach disconnects the molecule into a pyridine-based synthon and a phenyl-based synthon. This disconnection points towards a cross-coupling reaction as the key bond-forming step. The synthons and their corresponding synthetic equivalents would be:

A 5-electrophilic picolinaldehyde derivative (e.g., 5-bromopicolinaldehyde or a protected version).

A 2-chlorophenyl organometallic nucleophile (e.g., 2-chlorophenylboronic acid for a Suzuki coupling).

Functional Group Interconversion (FGI): This strategy involves retrosynthetically converting the aldehyde group into a more stable or synthetically convenient precursor, such as a methyl group or a hydroxymethyl group. This leads to an intermediate like 5-(2-chlorophenyl)-2-methylpyridine or (5-(2-chlorophenyl)pyridin-2-yl)methanol, which would then be oxidized in the final step of the synthesis.

These two disconnections give rise to two plausible synthetic routes: a) functionalize a pre-existing 5-substituted picolinaldehyde, or b) introduce the 2-chlorophenyl group onto a pyridine ring bearing a precursor to the aldehyde functionality, followed by a late-stage oxidation.

The picolinaldehyde (or pyridine-2-carbaldehyde) framework is a common heterocyclic aldehyde. wikipedia.org Its synthesis is typically achieved through the oxidation of a C1 substituent at the 2-position of the pyridine ring. The choice of precursor—a methyl group or a primary alcohol—dictates the specific oxidation methodology.

From 2-Methylpyridine (α-Picoline): The oxidation of the methyl group of 2-picoline or its derivatives is a direct route to the aldehyde. This transformation requires carefully controlled conditions to avoid over-oxidation to the corresponding picolinic acid. wikipedia.org

From 2-Pyridylmethanol: The oxidation of a primary alcohol at the 2-position offers a milder and often more selective pathway to the aldehyde. A variety of standard oxidation reagents can be employed for this purpose. bohrium.com

Ring Construction Methods: While less common for simple derivatives, complex picolinaldehydes can be assembled using ring-forming reactions like the Hantzsch pyridine synthesis or various cycloaddition strategies, which build the substituted pyridine ring from acyclic precursors. advancechemjournal.compharmaguideline.com A visible-light-enabled biomimetic aza-6π electrocyclization has also been developed for the assembly of diverse pyridines, including polysubstituted picolinaldehydes. acs.org

The introduction of the 2-chlorophenyl group at the 5-position of the pyridine ring is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. These reactions form a C-C bond between an sp²-hybridized carbon on the pyridine ring and an sp²-hybridized carbon on the chlorobenzene ring.

Suzuki Coupling: This is a widely used method that couples an aryl halide (e.g., 5-bromopyridine derivative) with an arylboronic acid (e.g., 2-chlorophenylboronic acid) in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst.

The choice of coupling method often depends on the functional group tolerance, availability of starting materials, and desired reaction conditions. For a molecule like this compound, the Suzuki coupling is a common and robust choice.

Established Synthetic Routes and Mechanistic Considerations

Based on the retrosynthetic analysis, a logical multi-step synthesis can be designed. A common and effective strategy involves first constructing the 5-aryl-2-methylpyridine intermediate via a cross-coupling reaction, followed by oxidation of the methyl group.

A representative synthetic route is outlined below:

Starting Material: The synthesis typically begins with a commercially available dihalopyridine or a substituted methylpyridine, such as 5-bromo-2-methylpyridine (B113479).

Cross-Coupling: 5-bromo-2-methylpyridine is reacted with 2-chlorophenylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This step is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or potassium phosphate, and a suitable solvent system (e.g., toluene/ethanol/water). This reaction selectively forms the C5-aryl bond, yielding 5-(2-chlorophenyl)-2-methylpyridine.

Oxidation: The resulting intermediate, 5-(2-chlorophenyl)-2-methylpyridine, is then subjected to controlled oxidation to convert the methyl group into the desired aldehyde functionality. This is a critical step where over-oxidation to the carboxylic acid must be avoided.

The conversion of a methyl or alcohol group on the pyridine ring to an aldehyde is a key transformation in the synthesis of picolinaldehydes. wikipedia.org

Oxidation of Methylpyridines: The direct oxidation of a methyl group is a synthetically efficient step. Various reagents have been developed for this purpose, each with specific advantages regarding selectivity and reaction conditions. Over-oxidation to the carboxylic acid is a common side reaction that can be minimized by careful control of stoichiometry and temperature. wikipedia.orggoogle.com

| Oxidant | Typical Conditions | Advantages/Disadvantages |

| Selenium Dioxide (SeO₂) | Reflux in a solvent like dioxane or xylene. | Classic method; can be effective but SeO₂ is toxic and reaction can be difficult to control. |

| Manganese Dioxide (MnO₂) | Reflux in an inert solvent (e.g., CCl₄, benzene). | Generally mild and selective for benzylic/allylic positions; requires stoichiometric or excess reagent. |

| Potassium Permanganate (B83412) (KMnO₄) | Controlled conditions (low temperature, limited stoichiometry). | Powerful oxidant; high risk of over-oxidation to the carboxylic acid. wikipedia.org |

| Cerium(IV) Ammonium Nitrate (CAN) | Catalytic amounts with a co-oxidant. | Can provide good yields under specific conditions. |

Oxidation of Pyridylmethanols: If the synthetic route proceeds via a (5-arylpyridin-2-yl)methanol intermediate, the subsequent oxidation to the aldehyde is typically more straightforward and higher yielding. This two-step process (reduction of a carboxylic acid or formylation followed by reduction, then oxidation) offers greater control. A kinetic study of the oxidation of 2-pyridinemethanol by chromium(VI) has shown that chelating abilities of the reductant can facilitate the process. bohrium.com

| Oxidant | Typical Conditions | Advantages/Disadvantages |

| Manganese Dioxide (MnO₂) | Stirring at room temperature or gentle heating in CH₂Cl₂ or CHCl₃. | Highly selective for allylic/benzylic alcohols; mild conditions; heterogeneous reaction can be slow. |

| Pyridinium (B92312) Chlorochromate (PCC) | Stirring in dichloromethane (CH₂Cl₂) at room temperature. | Reliable and widely used; product isolation is straightforward, but chromium reagents are toxic. |

| Dess-Martin Periodinane (DMP) | Stirring in CH₂Cl₂ at room temperature. | Very mild and efficient; avoids toxic heavy metals, but the reagent is expensive and can be shock-sensitive. |

| Swern Oxidation | Oxalyl chloride, DMSO, followed by a hindered base (e.g., triethylamine) at low temperature (-78 °C). | Excellent for sensitive substrates; avoids heavy metals; requires cryogenic conditions and careful handling of reagents. |

The core of the synthesis for this compound relies on the effective C-C bond formation to attach the aryl moiety to the pyridine ring. The electron-deficient nature of the pyridine ring influences its reactivity, making it susceptible to nucleophilic substitution but generally requiring catalysis for cross-coupling reactions. pharmaguideline.comnih.gov

Transition-metal catalysis is the predominant method for this functionalization. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and minimizing side reactions.

| Reaction Type | Pyridine Substrate | Coupling Partner | Typical Catalyst System |

| Suzuki Coupling | 5-Halopyridine (Br, I) | (2-Chlorophenyl)boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) complexes with a base (e.g., K₂CO₃, Cs₂CO₃). |

| Stille Coupling | 5-Halopyridine (Br, I) | 2-Chlorophenyltrialkylstannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. |

| Negishi Coupling | 5-Halopyridine (Br, I) | (2-Chlorophenyl)zinc chloride | Pd(PPh₃)₄ or Ni(dppf)Cl₂. |

| Hiyama Coupling | 5-Halopyridine (Br, I) | (2-Chlorophenyl)trimethoxysilane | Palladium catalyst with a fluoride source (e.g., TBAF). |

For the synthesis of this compound, the Suzuki coupling is often preferred due to the commercial availability and relative stability of boronic acids, as well as the generally high functional group tolerance of the reaction conditions.

Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Minisci-type reactions)

Metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, and they play a pivotal role in the formation of 5-aryl picolinaldehydes. The Suzuki-Miyaura and Minisci-type reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the synthesis of this compound, this reaction typically involves the coupling of a 5-halopicolinaldehyde (such as 5-bromo- or 5-chloropicolinaldehyde) with 2-chlorophenylboronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a base. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity. For instance, palladium catalysts supported by phosphine ligands are commonly employed to facilitate the reaction.

Minisci-type reactions offer a direct approach to the functionalization of heteroaromatic compounds. This radical substitution reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring, such as a protonated pyridine. In the context of synthesizing 5-aryl picolinaldehydes, a Minisci-type reaction could conceptually involve the generation of a 2-chlorophenyl radical, which then attacks the picolinaldehyde ring. However, controlling the regioselectivity to favor substitution at the C5 position can be challenging. The inherent reactivity of the pyridine ring often directs radical attack to the C2 and C4 positions. Therefore, strategic modifications to the substrate or reaction conditions are often necessary to achieve the desired 5-substituted product. Recent advancements have focused on developing more selective Minisci-type reactions, including those utilizing photoredox catalysis to generate radicals under milder conditions. researchgate.netcam.ac.uk

| Coupling Reaction | Reactants | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | 5-Halopicolinaldehyde, 2-Chlorophenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | High yields, good functional group tolerance, well-established methodology. |

| Minisci-type | Picolinaldehyde, 2-Chlorophenyl radical source | Radical initiator (e.g., persulfate), Acid | Direct C-H functionalization, regioselectivity can be a challenge. |

Chemo- and Regioselective Methodologies in Picolinaldehyde Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing specifically substituted picolinaldehydes like this compound. Chemoselectivity involves the selective reaction of one functional group in the presence of others, while regioselectivity pertains to the control of the position of the incoming substituent on the pyridine ring.

In the synthesis of 5-substituted picolinaldehydes, regioselectivity is paramount. The electronic nature of the pyridine ring, with its electron-deficient character, generally directs nucleophilic attack to the C2, C4, and C6 positions. Conversely, electrophilic substitution is often disfavored and tends to occur at the C3 and C5 positions under harsh conditions.

To achieve selective 5-arylation, strategies often involve starting with a pre-functionalized picoline or pyridine derivative where the 5-position is activated for substitution or where other positions are blocked. For instance, starting with 5-bromopicolinaldehyde in a Suzuki-Miyaura coupling ensures that the arylation occurs specifically at the desired position.

The development of catalytic systems that can override the inherent reactivity of the pyridine ring is an active area of research. For example, specific ligand-catalyst combinations in cross-coupling reactions can influence the site of substitution, offering a pathway to regiocontrol that might not be achievable through substrate control alone.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles and novel catalytic systems for the synthesis of compounds like this compound.

Green Chemistry Principles in Synthesis (e.g., metal-free, visible-light photoredox, solvent-free)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of 5-aryl picolinaldehydes, these principles are being applied through various innovative approaches.

Metal-free synthesis is a highly desirable goal to avoid the environmental and economic issues associated with residual metal catalysts. While challenging, some progress has been made in developing metal-free cross-coupling reactions, often utilizing organic catalysts or photoredox systems.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using light as a renewable energy source. researchgate.net This approach has been successfully applied to the synthesis of polysubstituted picolinaldehydes. researchgate.net The mechanism typically involves a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate radical intermediates. These radicals can then participate in C-H functionalization reactions, offering a direct way to introduce aryl groups onto the picolinaldehyde scaffold. researchgate.net The use of visible light avoids the need for high temperatures and harsh reagents often associated with traditional methods.

Solvent-free reactions , or reactions conducted in green solvents like water, are another key aspect of green chemistry. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Research is ongoing to develop solvent-free or aqueous-based systems for cross-coupling reactions to synthesize 5-aryl picolinaldehydes.

| Green Chemistry Approach | Key Features | Advantages |

| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Reduces metal contamination in the final product and waste streams. |

| Visible-Light Photoredox Catalysis | Utilizes light as an energy source to drive reactions under mild conditions. researchgate.net | Energy-efficient, allows for novel reactivity, often highly selective. researchgate.net |

| Solvent-Free/Aqueous Synthesis | Minimizes or eliminates the use of organic solvents. | Reduces environmental impact and improves safety. |

Catalyst Development for Enhanced Efficiency (e.g., heterogeneous catalysts)

The development of highly efficient and reusable catalysts is a central theme in modern synthetic chemistry. For the synthesis of this compound, particularly through Suzuki-Miyaura coupling, catalyst innovation is crucial.

For Suzuki-Miyaura reactions involving chloropyridines, the development of robust heterogeneous palladium catalysts is an active area of research. researchgate.net These catalysts often consist of palladium nanoparticles supported on various materials such as carbon, silica, or polymers. The support material can play a crucial role in stabilizing the nanoparticles and influencing the catalytic activity. The efficiency of these catalysts is evaluated based on their turnover number (TON) and turnover frequency (TOF), which are measures of how many moles of product are formed per mole of catalyst and per unit time, respectively. The goal is to develop catalysts that are highly active, stable under the reaction conditions, and can be reused multiple times without a significant loss in performance. researchgate.netresearchgate.net

The design of the catalyst, including the size of the palladium particles and the nature of the support, can also influence the selectivity of the reaction. Enhanced efficiency in these catalytic systems contributes to a more sustainable and economically viable synthesis of this compound and related compounds.

A Detailed Look at the Reactivity and Derivatization of this compound

The heterocyclic compound this compound is a bifunctional molecule featuring a pyridine ring substituted with both a reactive aldehyde group and a chloroarene moiety. This unique arrangement of functional groups makes it a versatile building block in synthetic organic and coordination chemistry, offering multiple sites for chemical modification. This article explores the key reactive pathways of this compound, focusing on transformations involving its aldehyde group, the chloroarene unit, and the pyridine nitrogen.

Application of 5 2 Chlorophenyl Picolinaldehyde As a Synthetic Intermediate and Building Block

Synthesis of Advanced Heterocyclic Compounds

The reactivity of the aldehyde group and the strategic placement of the chlorophenyl and pyridine (B92270) functionalities in 5-(2-Chlorophenyl)picolinaldehyde allow for its use in the synthesis of various complex heterocyclic systems.

Pyridine-Fused Systems

The pyridine core of this compound serves as a foundational element for the construction of fused polycyclic systems. Through cyclization reactions involving the aldehyde group and other reagents, researchers can build additional rings onto the pyridine framework. For example, it is a key starting material in the multi-step synthesis of certain pyrido[3,4-e]-1,4-diazepin-2-ones. nih.gov These compounds are of interest for their potential biological activities. The synthesis involves the transformation of the picolinaldehyde into a more complex intermediate that can then undergo cyclization to form the desired fused diazepine (B8756704) ring system. nih.gov

The generation of pyrazolo[1,5-a]pyridines is another significant application. nih.gov In these syntheses, the aldehyde functionality can be modified or involved in condensation reactions with nitrogen-containing reagents, leading to the formation of a fused pyrazole (B372694) ring. The specific substitution pattern of the starting aldehyde influences the final structure and properties of the resulting polycyclic compound. nih.gov

| Starting Material | Reaction Type | Resulting Fused System |

| This compound derivative | Multi-step synthesis including cyclization | Pyrido[3,4-e]-1,4-diazepin-2-one |

| This compound derivative | Condensation and cyclization | Pyrazolo[1,5-a]pyridine |

Diazepines and Related Nitrogen Heterocycles

The aldehyde group in this compound is a key reactive site for the synthesis of seven-membered heterocyclic rings like diazepines. These syntheses often involve condensation reactions with diamines, where the aldehyde reacts to form an imine, which is then followed by cyclization to create the diazepine ring. The specific nature of the diamine and the reaction conditions can be tailored to produce a variety of substituted diazepines. nih.govnih.gov

The synthesis of 1,2-diazepines, for instance, can be achieved through a photochemical rearrangement of 1-aminopyridinium ylides, which can be generated from pyridine aldehydes. chemrxiv.org This method provides a pathway to these less common seven-membered rings. Additionally, the synthesis of pyrazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.diazepines has been reported, showcasing the versatility of picolinaldehyde derivatives in constructing fused heterocyclic systems containing a diazepine ring. chemrxiv.org

| Reactant with Aldehyde | Resulting Heterocycle | Key Reaction Type |

| Diamines | Diazepines | Condensation, Cyclization |

| Precursors to 1-aminopyridinium ylides | 1,2-Diazepines | Photochemical Rearrangement |

| Appropriate difunctional reagents | Pyrazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.diazepines | Multi-step synthesis |

Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles, also known as azaarenes, can utilize picolinaldehyde derivatives as building blocks. nih.gov These complex structures are of interest due to their presence in various natural and synthetic compounds. The aldehyde functionality allows for annulation strategies, where additional aromatic rings are fused onto the initial pyridine structure. These methods often involve multi-step sequences, including cyclization and aromatization reactions, to build the extended polycyclic system. nih.gov

Precursor for Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound provide excellent coordination sites for metal ions. This makes it a valuable precursor for designing ligands for a variety of applications in coordination chemistry and catalysis.

Bidentate and Tridentate Ligand Scaffolds

The most direct application of this compound in ligand design is through the formation of Schiff bases. wikipedia.org Reaction of the aldehyde with primary amines leads to the formation of imines. If the amine contains another donor atom, such as a nitrogen or oxygen, the resulting Schiff base can act as a bidentate or tridentate ligand. researchgate.net For example, condensation with a substituted aniline (B41778) can yield a bidentate ligand, while reaction with a compound containing two amino groups can lead to a tridentate ligand. nih.govresearchgate.net These ligands can then be used to form stable complexes with a variety of transition metals. nih.govnih.gov

| Reactant with Aldehyde | Resulting Ligand Type | Potential Metal Complexes |

| Primary amine (e.g., substituted aniline) | Bidentate (N,N-donor) | Pd(II), Pt(II), Cu(II), etc. nih.gov |

| Amine with additional donor group | Tridentate (e.g., N,N,N-donor) | Co(II), Ni(II), Cu(II), Zn(II) nih.govnih.gov |

Role in Asymmetric Catalysis (e.g., as part of a chiral catalyst system)

While direct application of this compound in asymmetric catalysis is not extensively documented, its derivatives can be incorporated into chiral ligand frameworks. By reacting the aldehyde with a chiral amine or another chiral molecule, a chiral ligand can be synthesized. This chiral ligand can then be complexed with a metal to form a chiral catalyst. Such catalysts are crucial for enantioselective transformations, where one enantiomer of a product is formed preferentially. umontreal.ca

For instance, the development of chiral aldehyde-nickel dual catalytic systems has shown promise in asymmetric synthesis. researchgate.net Although not specifically mentioning the 5-(2-chlorophenyl) derivative, the principle of using a chiral aldehyde in conjunction with a transition metal highlights a potential avenue for the application of chiral derivatives of this compound in asymmetric catalysis. The design of such systems could enable enantioselective reactions like asymmetric aldol (B89426) or Michael additions. mdpi.com

Role in the Elucidation of Complex Organic Reaction Mechanisms

The strategic placement of a reactive aldehyde group, a heteroaromatic pyridine ring, and a sterically influential 2-chlorophenyl substituent makes this compound a valuable tool for investigating the pathways of complex organic reactions. Its participation in various transformations allows researchers to probe reaction intermediates, transition states, and the electronic and steric effects that govern the outcome of a reaction.

The formation of Schiff bases, through the reaction of the aldehyde functional group with primary amines, is another avenue through which this compound can be used to study reaction mechanisms. wikipedia.org The resulting imine can act as a ligand for metal catalysts or as an intermediate in further C-C bond-forming reactions. The stability and reactivity of this imine are directly influenced by the electronic properties of the 5-(2-chlorophenyl)pyridine scaffold. This allows for a systematic investigation of how ligand electronics modulate the activity and selectivity of a catalytic cycle.

Furthermore, the presence of the chlorine atom on the phenyl ring can serve as a handle for probing certain reaction mechanisms. For instance, in transition-metal-catalyzed cross-coupling reactions, the C-Cl bond can potentially participate in oxidative addition, although it is generally less reactive than C-Br or C-I bonds. This allows for studies on the selectivity of catalysts for activating different carbon-halogen bonds within the same molecule.

The table below summarizes key reaction types where this compound can be employed to gain mechanistic insights.

| Reaction Type | Mechanistic Aspect Investigated | Role of this compound |

| Multicomponent Reactions | Elucidation of reaction sequence and rate-determining steps. | Acts as a key electrophile; its steric and electronic profile influences reaction kinetics. nih.govias.ac.in |

| Schiff Base Formation | Study of catalyst-ligand interactions and intermediate stability. | Forms iminopyridine ligands whose properties can be tuned to probe catalytic cycles. wikipedia.org |

| Synthesis of Heterocycles | Investigation of cyclization and aromatization pathways. | Serves as a precursor whose structure directs the regioselectivity of ring closure. researchgate.net |

By using this compound as a starting material or a probe, organic chemists can gain a deeper understanding of the fundamental principles that govern complex organic transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 5-(2-Chlorophenyl)picolinaldehyde, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the first step in its structural verification.

Given the structure, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the pyridine (B92270) and the chlorophenyl rings. The aldehyde proton would appear as a singlet at a characteristic downfield shift (typically δ 9-10 ppm). The protons on the pyridine ring and the chlorophenyl ring would exhibit complex splitting patterns due to spin-spin coupling.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CH | 9.0 - 10.5 | 190 - 195 |

| Pyridine Ring | 7.5 - 9.0 | 120 - 155 |

Note: This table is a hypothetical representation based on typical chemical shifts for similar functional groups and aromatic systems. Actual values would need to be determined experimentally.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is key for determining the preferred conformation (stereochemistry) of the molecule in solution, particularly the relative orientation of the two rings.

The bond between the pyridine and the chlorophenyl ring allows for rotation, which may be hindered depending on steric factors. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes that are rapid on the NMR timescale. uab.edu By analyzing changes in the line shape of the signals as the temperature is lowered, it is possible to determine the energy barrier to rotation around the C-C single bond connecting the two rings. mdpi.comnih.gov

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. It is also a valuable tool for monitoring the progress of a chemical reaction. rhhz.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). rsc.orgresearchgate.net This accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₂H₈ClNO), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass, thereby verifying the molecular formula and ruling out other possibilities.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and then inducing it to fragment. nist.govnih.gov The resulting fragmentation pattern (the daughter ions) provides a "fingerprint" of the molecule and offers valuable clues about its structure. libretexts.orgmdpi.com For this compound, characteristic fragmentation pathways would likely involve:

Loss of the aldehyde group (-CHO).

Loss of a chlorine atom.

Cleavage of the bond between the two aromatic rings.

Fragmentation of the pyridine or phenyl rings.

Analyzing these fragments helps to piece together the structure of the original molecule, confirming the identity and position of the substituents. tsijournals.com

X-Ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com This technique requires a suitable single crystal of the compound. If a crystal of this compound could be grown, X-ray diffraction analysis would provide definitive proof of its structure. researchgate.net

The resulting data would include:

Precise bond lengths and angles for every bond in the molecule.

The dihedral angle between the planes of the pyridine and chlorophenyl rings, providing an exact measure of the molecule's conformation in the crystal lattice.

Information on intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack together in the solid state.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.3 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1045 |

Note: This table is for illustrative purposes only and represents typical data for a small organic molecule. Actual crystallographic parameters would need to be determined through experimental X-ray diffraction analysis.

Confirmation of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms and the rotational orientation of functional groups in this compound would be definitively determined using single-crystal X-ray diffraction. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry and preferred conformation in the solid state.

In the case of related structures, such as isomers or analogues, X-ray analysis often reveals a non-planar conformation between the pyridine and the substituted phenyl ring. For this compound, a significant dihedral angle would be expected between the planes of the pyridine ring and the 2-chlorophenyl ring due to steric hindrance from the ortho-chloro substituent. This twisting is a common feature in 2-substituted biphenyl (B1667301) systems. Quantum chemical modeling, such as Density Functional Theory (DFT) calculations, can complement experimental data by predicting the most stable conformers and rotational energy barriers, offering insight into the molecule's flexibility.

Analysis of Intermolecular Interactions and Crystal Packing

The study of how molecules arrange themselves in a crystal lattice is crucial for understanding a compound's physical properties. X-ray crystallography is the primary tool for visualizing crystal packing. The analysis of these structures often reveals a variety of non-covalent interactions that stabilize the crystalline solid.

For this compound, several types of intermolecular interactions would be anticipated:

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde proton or aromatic protons with the pyridine nitrogen or aldehyde oxygen of neighboring molecules are likely to be present.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like the pyridine nitrogen or aldehyde oxygen.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and probing molecular structure. The vibrational modes of this compound give rise to a characteristic spectrum that serves as a molecular fingerprint.

Key Vibrational Modes and Expected Wavenumber Regions:

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman | Associated with the pyridine and chlorophenyl rings. |

| C-H Stretch (Aldehyde) | 2850 - 2750 | IR, Raman | Often appears as a pair of weak to medium bands. |

| C=O Stretch (Aldehyde) | 1710 - 1685 | IR (Strong), Raman (Medium) | The exact position is sensitive to conjugation and intermolecular interactions. |

| C=C and C=N Stretch (Aromatic Rings) | 1600 - 1400 | IR, Raman | A series of bands characteristic of the pyridine and benzene (B151609) rings. |

| C-Cl Stretch | 800 - 600 | IR, Raman | Characteristic vibration for the chloro-substituent. |

This table is generated based on established principles of vibrational spectroscopy. Actual values for this compound would require experimental measurement.

DFT calculations are frequently used to compute theoretical vibrational spectra. researchgate.net Comparing the calculated frequencies and intensities with experimental IR and Raman spectra allows for a detailed assignment of the observed bands to specific atomic motions (stretching, bending, etc.). This correlative approach provides strong evidence for the proposed molecular structure. researchgate.net

Computational and Theoretical Chemistry Studies on 5 2 Chlorophenyl Picolinaldehyde

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For 5-(2-Chlorophenyl)picolinaldehyde, DFT calculations can elucidate the fundamental aspects of its chemical nature.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is dictated by the arrangement of its electrons, which can be described by a set of molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed primarily across the π-systems of the pyridine (B92270) and chlorophenyl rings. The LUMO is likely to be centered on the electron-withdrawing aldehyde group and the pyridine ring. The presence of the electronegative chlorine atom on the phenyl ring would also influence the energies of these orbitals. DFT calculations would provide precise energy values for these orbitals and map their spatial distribution across the molecule.

Table 1: Conceptual HOMO/LUMO Analysis for this compound

| Parameter | Description | Expected Influence on this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. | The value would be influenced by the combined π-systems of the two aromatic rings. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. | The value would be lowered by the electron-withdrawing aldehyde and pyridine nitrogen. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. Indicates chemical reactivity and stability. | A moderate gap would be expected, suggesting a balance of stability and reactivity. |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack.

In an MEP map, different colors signify different potential values. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate or near-neutral potential.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. These sites are the most likely to act as hydrogen bond acceptors or be attacked by electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the aldehyde group and potentially on the hydrogen atoms of the aromatic rings. The aldehyde hydrogen would be a primary site for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and to map the energy landscape that connects them. This is crucial as the specific conformation of a molecule can dictate its biological activity and chemical reactivity.

Torsional Potential and Steric Hindrance

The conformation of this compound is primarily defined by the torsion angles of two key single bonds: the C-C bond connecting the pyridine and phenyl rings, and the C-C bond connecting the pyridine ring to the aldehyde group.

The rotation around the bond linking the two aromatic rings is significantly affected by steric hindrance. The presence of the chlorine atom at the ortho position of the phenyl ring creates a substantial steric barrier. This bulkiness prevents the two rings from being coplanar, forcing them into a twisted conformation. A computational analysis would involve calculating the potential energy as a function of the dihedral angle between the rings to quantify the energy barrier to rotation and identify the lowest-energy twisted angle.

Interplay of Aromatic Rings and Aldehyde Group

Table 2: Key Conformational Factors for this compound

| Rotatable Bond | Primary Influencing Factors | Expected Low-Energy Conformation |

| Pyridine Ring – Phenyl Ring | Steric hindrance from ortho-chlorine atom. | A non-planar, twisted arrangement of the two rings. |

| Pyridine Ring – Aldehyde Group | Electronic conjugation, steric interaction with ring hydrogen. | A planar or near-planar orientation relative to the pyridine ring. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation to occur. escholarship.org

For this compound, a primary area of interest would be the reactions involving the aldehyde functional group, such as nucleophilic addition. Computational studies could model the approach of a nucleophile (e.g., a Grignard reagent or an amine) to the carbonyl carbon. Such a study would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (this compound and the nucleophile) and the final product.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the transition state structure.

Energy Profile Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate.

These models can also explore how the substituents—the 2-chlorophenyl group and the pyridine ring—electronically influence the reactivity of the aldehyde, providing a quantitative basis for understanding its chemical behavior in synthesis and other applications.

Transition State Characterization

The study of chemical reactions at a molecular level requires a thorough understanding of the transition state (TS), which represents the highest energy point along the reaction pathway connecting reactants and products. Characterizing the transition state of reactions involving this compound, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol, is crucial for understanding reaction kinetics and mechanisms.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. A typical procedure involves:

Geometry Optimization: The initial step is to optimize the geometries of the reactants and products.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are then employed to locate the transition state structure on the potential energy surface.

Frequency Analysis: Once a stationary point is located, a vibrational frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. All other frequencies are real.

For a reaction such as the nucleophilic addition to the aldehyde group of this compound, theoretical calculations would identify the specific geometry of the atoms at the moment of highest energy, providing data on bond lengths and angles that are experimentally inaccessible.

Table 1: Illustrative Transition State Calculation Parameters for a Hypothetical Reaction

| Parameter | Description | Illustrative Value |

| Method | Computational method used | DFT (B3LYP) |

| Basis Set | Set of functions to build molecular orbitals | 6-311++G(d,p) |

| Imaginary Frequency | The single negative frequency of the TS | -250 cm⁻¹ |

| Activation Energy (Ea) | Energy barrier of the reaction | 15 kcal/mol |

This table is illustrative. Specific values would be obtained from detailed quantum chemical calculations for a defined reaction.

Reaction Coordinate Analysis

Following the characterization of a transition state, a reaction coordinate analysis is performed to map the entire energy profile of the reaction. This analysis, often termed an Intrinsic Reaction Coordinate (IRC) calculation, traces the path from the transition state down to the reactants and products.

The IRC calculation confirms that the identified transition state correctly connects the desired reactants and products. It provides a detailed picture of the changes in energy, geometry, and electronic structure as the reaction progresses. For this compound, analyzing the reaction coordinate for its synthesis, such as a Suzuki-Miyaura coupling, would reveal the precise sequence of bond-forming and bond-breaking events and the associated energy changes.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers highly valuable methods for predicting spectroscopic parameters, which can be used to validate experimental data or to aid in the structural elucidation of newly synthesized compounds like this compound.

Density Functional Theory (DFT) is a widely used method for the reliable prediction of various spectroscopic properties. nist.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov For instance, methods like B3LYP, when paired with appropriate basis sets such as 6-311++G(d,p), can provide vibrational frequencies and NMR chemical shifts that correlate well with experimental results. nih.gov

NMR Chemical Shifts: The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org Calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the structure of the molecule. The accuracy can be improved by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Aldehyde-H | 9.95 | 9.98 | 192.5 | 192.1 |

| Pyridine-H3 | 8.10 | 8.12 | 137.0 | 136.8 |

| Pyridine-H4 | 7.90 | 7.93 | 121.5 | 121.2 |

| Pyridine-H6 | 8.80 | 8.85 | 150.2 | 150.0 |

| Phenyl-H3' | 7.45 | 7.48 | 130.8 | 130.5 |

| Phenyl-H4' | 7.35 | 7.38 | 127.9 | 127.6 |

| Phenyl-H5' | 7.30 | 7.33 | 127.4 | 127.1 |

| Phenyl-H6' | 7.55 | 7.58 | 130.0 | 129.8 |

This table is illustrative, showing typical correlations. Actual data would result from specific DFT-GIAO calculations and experimental measurement.

Vibrational Frequencies: Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. q-chem.com A frequency calculation not only predicts the wavenumbers of the vibrational modes but also their intensities. nih.gov It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nist.gov

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1735 | 1700 | 1702 |

| C=N Stretch (Pyridine) | 1610 | 1578 | 1580 |

| C-Cl Stretch (Aromatic) | 760 | 745 | 748 |

| Aromatic C=C Stretch | 1595 | 1563 | 1565 |

This table is illustrative. Predicted frequencies are often scaled to improve agreement with experimental values.

Future Research Directions and Unexplored Avenues for 5 2 Chlorophenyl Picolinaldehyde Research

Exploration of New Reactivity Modes and Catalytic Applications

The unique electronic and steric properties of 5-(2-Chlorophenyl)picolinaldehyde suggest that it could exhibit novel reactivity and serve as a valuable ligand or precursor in catalysis.

The aldehyde group is a versatile functional handle for a variety of transformations. Beyond standard carbonyl chemistry, exploring unconventional reactivity, such as its participation in photoredox catalysis or as a directing group in C-H functionalization reactions, could unveil new synthetic pathways. The functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines through visible light-induced C-H activation provides a strong precedent for such investigations. mdpi.com

Furthermore, the pyridine (B92270) nitrogen and the potential for the aldehyde to engage in non-covalent interactions make this compound an intriguing candidate as a ligand in transition metal catalysis. Its coordination to a metal center could modulate the metal's catalytic activity and selectivity. The catalytic potential of substituted pyridines in acylation reactions, for example, has been demonstrated and could be explored with this scaffold. researchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Role of the Compound | Metal Catalyst | Potential Reaction |

| Asymmetric Catalysis | Chiral Ligand | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |

| Cross-Coupling Reactions | Ligand | Palladium, Nickel, Copper | Suzuki, Heck, Sonogashira couplings |

| Oxidation Catalysis | Ligand | Iron, Manganese, Ruthenium | Selective oxidation of alcohols or hydrocarbons |

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The design and synthesis of complex molecular architectures and supramolecular assemblies are at the forefront of modern chemistry, with applications in materials science, molecular recognition, and drug delivery. The rigid pyridine core and the potential for hydrogen bonding and π-stacking interactions make this compound an excellent building block for such structures.

Future research should target the incorporation of this molecule into larger, well-defined structures such as macrocycles, cages, and polymers. The aldehyde group can be used for dynamic covalent chemistry to form reversible linkages, leading to self-healing materials or stimuli-responsive systems.

The principles of supramolecular chemistry can be applied to create ordered assemblies based on non-covalent interactions. chimia.ch Studies on the supramolecular structures of related bis(2-hydroxy-5-chlorophenyl) sulfide (B99878) with bipyridines demonstrate the formation of macrocycles and helical chains through hydrogen bonding. acs.orgresearchgate.net Similarly, the formation of supramolecular assemblies in pyridine- and pyrazole-based coordination compounds highlights the importance of non-covalent interactions in stabilizing crystal structures. mdpi.com The chlorophenyl group can participate in halogen bonding and other non-covalent interactions, further directing the assembly process. nih.gov

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new reactions and catalysts. The application of advanced in situ spectroscopic techniques to study reactions involving this compound is a largely unexplored and highly promising research avenue.

Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information on the formation of intermediates, transition states, and byproducts. cardiff.ac.ukresearchgate.net For example, monitoring the reaction of this compound with a nucleophile using in situ NMR could allow for the direct observation of the formation of a hemiaminal or other transient species. The study of the formation of metal-organic frameworks using in situ NMR has provided valuable kinetic and mechanistic data, a strategy that could be adapted to investigate the coordination chemistry of this picolinaldehyde derivative. rsc.org There is also precedent for studying the in situ reaction of picolinaldehyde to form 3d-4f nanomagnets, where intermediates were "visualized" by X-ray crystallography. nih.gov

Synergistic Approaches Combining Synthetic Chemistry and Computational Methodologies

The integration of computational chemistry with synthetic experimentation offers a powerful paradigm for accelerating discovery. Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, activation barriers, and the stability of intermediates, thereby guiding the design of new experiments. For example, computational screening of potential catalysts for a desired transformation could significantly reduce the experimental effort required. The use of computational studies to investigate the in situ formation of yttrium polyaminocarboxylate adducts demonstrates the power of this combined approach. nih.gov

Furthermore, molecular dynamics simulations could be used to study the behavior of this compound-based supramolecular assemblies, providing insights into their formation, stability, and dynamics. This synergistic approach will be instrumental in unlocking the full potential of this versatile molecule.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(2-Chlorophenyl)picolinaldehyde, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves coupling reactions between picolinaldehyde derivatives and 2-chlorophenyl precursors. For example, Suzuki-Miyaura cross-coupling using palladium catalysts or nucleophilic aromatic substitution under basic conditions are common . Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity .

- Solvent systems : Polar aprotic solvents like DMF enhance reactivity .

- Temperature control : Reactions at 80–100°C minimize side-product formation .

Yield improvements (>70%) are achievable by monitoring intermediates via TLC or HPLC .

Advanced: How can computational chemistry (e.g., DFT) predict the electronic properties of this compound for reactivity studies?

Answer:

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Key steps:

- Geometry optimization : Use software like MOE or Gaussian to refine molecular structures .

- Charge distribution analysis : Identify electron-deficient regions (e.g., aldehyde group) prone to nucleophilic attack .

- Solvent effects : Incorporate polarizable continuum models (PCM) for accurate solvation energy estimates .

Validated against experimental UV-Vis and NMR data, DFT helps rationalize regioselectivity in cross-coupling reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) confirms aldehyde functionality .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with <5 ppm error .

Cross-validation with X-ray crystallography (if crystalline) resolves structural ambiguities .

Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

Answer:

Discrepancies often arise from:

- Conformational isomerism : Use variable-temperature NMR to detect rotamers .

- Residual solvents : Employ deuterated solvents and degassing to eliminate interference .

- Impurity profiling : LC-MS identifies by-products (e.g., chlorinated dimers) .

Statistical tools like PCA (Principal Component Analysis) can cluster spectral data and pinpoint outliers .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Ventilation : Ensure adequate airflow to avoid inhalation of volatile aldehydes .

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Refer to SDS sheets for emergency procedures, including eye washing and medical observation for 48+ hours post-exposure .

Advanced: How can researchers evaluate the compound’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation products (e.g., oxidation of aldehyde to carboxylic acid) .

- Moisture control : Karl Fischer titration quantifies water uptake, which may hydrolyze the aldehyde group .

Basic: What are the typical applications of this compound in pharmaceutical intermediates?

Answer:

The compound serves as a precursor for:

- Heterocyclic scaffolds : Condensation with hydrazines forms pyrazole derivatives for kinase inhibitors .

- Chiral ligands : Coordination with transition metals (e.g., Ru, Pd) enables asymmetric catalysis .

- Prodrugs : Aldehyde groups facilitate conjugation with amine-containing bioactive molecules .

Advanced: How to design experiments assessing in vitro bioactivity of derivatives?

Answer:

- Target selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors .

- Assay design : Use fluorescence polarization (FP) for binding affinity or MTT assays for cytotoxicity .

- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs .

Advanced: What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for challenging couplings .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- Protecting groups : Temporarily protect the aldehyde with acetals to prevent side reactions .

Basic: How to interpret conflicting solubility data in different solvent systems?

Answer:

- Solvent polarity : Use Hansen solubility parameters to rationalize solubility in DMSO vs. chloroform .

- pH dependence : Protonation of the pyridine nitrogen (pKa ~3–4) enhances aqueous solubility under acidic conditions .

- Empirical testing : Conduct ternary solvent screens (e.g., DCM/MeOH/H₂O) for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.